![molecular formula C15H18N4O5S2 B2586206 Ethyl 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 922667-44-5](/img/structure/B2586206.png)
Ethyl 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Description
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, the thiadiazole ring might participate in electrophilic substitution reactions, and the urea group could react with acids or bases .Scientific Research Applications
- Mechanistic studies reveal interactions with cellular components involved in cancer progression, making it a candidate for further drug development .
- Investigations focus on understanding the molecular mechanisms underlying its activity and optimizing its efficacy .
- Applications could range from treating chronic inflammatory diseases to managing acute inflammation .
- Investigations include in vitro and animal models to assess its impact on neuronal survival and function .
- Scientists study its use in organic field-effect transistors (OFETs), solar cells, and light-emitting diodes (LEDs) .
Anticancer Agents
Antimicrobial Activity
Anti-inflammatory Effects
Neuroprotective Potential
Materials Science and Organic Electronics
Photodynamic Therapy (PDT)
properties
IUPAC Name |
ethyl 2-[[5-[(3,4-dimethoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S2/c1-4-24-12(20)8-25-15-19-18-14(26-15)17-13(21)16-9-5-6-10(22-2)11(7-9)23-3/h5-7H,4,8H2,1-3H3,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIJOVYTIUUIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-(3-(3,4-dimethoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate |
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